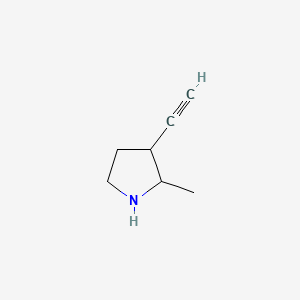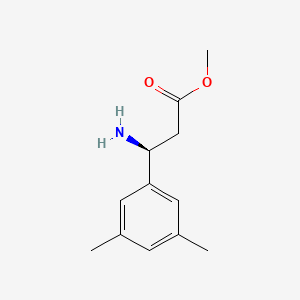
3-Phenyltetrahydro-2H-pyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyltetrahydro-2H-pyran-3-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a phenyl group and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the phenyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted aldehyde with a suitable amine in the presence of a catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyltetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives .
Applications De Recherche Scientifique
3-Phenyltetrahydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Phenyltetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyltetrahydro-2H-pyran-4-amine: Similar structure but with the amine group at the 4-position.
3-Phenyltetrahydro-2H-pyran-2-amine: Similar structure but with the amine group at the 2-position.
3-Phenyl-2H-pyran-3-amine: Lacks the tetrahydro component, resulting in different reactivity and properties.
Uniqueness
3-Phenyltetrahydro-2H-pyran-3-amine is unique due to its specific positioning of the phenyl and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-phenyloxan-3-amine |
InChI |
InChI=1S/C11H15NO/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 |
Clé InChI |
QZNIPIHYQVYZAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


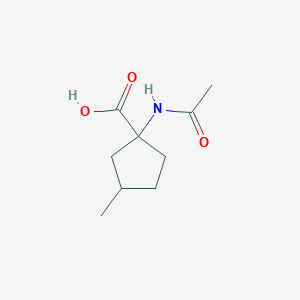
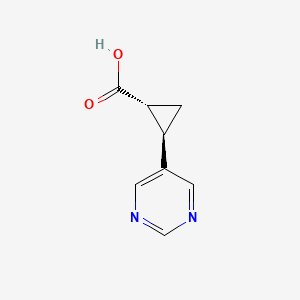
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
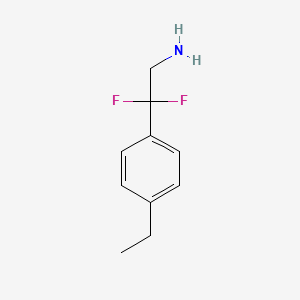
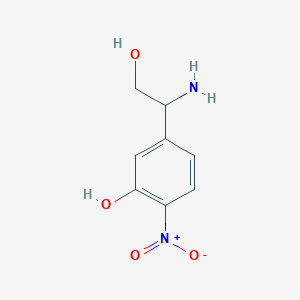
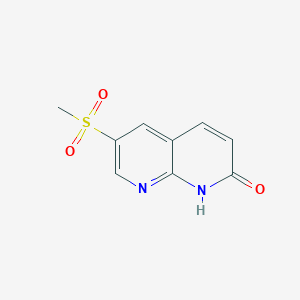
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)



